Product packaging for Octadecyl prop-2-enoate;prop-2-enoic acid(Cat. No.:CAS No. 36120-03-3)

Octadecyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B14664034
CAS No.: 36120-03-3
M. Wt: 396.6 g/mol
InChI Key: PYLCVMVPWVLGDG-UHFFFAOYSA-N
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Description

Octadecyl prop-2-enoate; prop-2-enoic acid refers to a copolymer comprising octadecyl acrylate (stearyl acrylate) and acrylic acid (prop-2-enoic acid). The polymer is synthesized via radical polymerization, combining the hydrophobic octadecyl acrylate monomer (C21H40O2) with hydrophilic acrylic acid (C3H4O2), resulting in a repeating unit formula of C24H44O4 . Key physical properties include a boiling point of 400.2°C and a flash point of 153.1°C, indicative of its thermal stability and flammability profile . This copolymer is utilized in industrial applications such as coatings, adhesives, and surfactants, leveraging its amphiphilic nature for enhanced material compatibility .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44O4 B14664034 Octadecyl prop-2-enoate;prop-2-enoic acid CAS No. 36120-03-3

Properties

CAS No.

36120-03-3

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

octadecyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C21H40O2.C3H4O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2;1-2-3(4)5/h4H,2-3,5-20H2,1H3;2H,1H2,(H,4,5)

InChI Key

PYLCVMVPWVLGDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=C.C=CC(=O)O

Related CAS

36120-03-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl prop-2-enoate;prop-2-enoic acid can be synthesized through the esterification of octadecyl alcohol with acrylic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The product is then purified through distillation and crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Octadecyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl prop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Applied in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Alkyl Acrylate Esters

  • Stearyl Acrylate (Octadecyl Acrylate): The monomeric form (C21H40O2, MW = 324.55) is a long-chain acrylate ester with high hydrophobicity. It is insoluble in water and primarily used to synthesize polymers with tailored mechanical and surface properties .
  • Allyl Octanoate (2-Propenyl Octanoate): A shorter-chain ester (C11H20O2, MW = 184.28) with applications in fragrances and flavorings due to its volatility and ester-derived aroma .

Functionalized Esters

  • Octadecyl cis-p-Coumarate: This compound (C27H44O3, MW = 416.63) incorporates a phenolic hydroxyl group and a conjugated double bond, enabling hydrogen bonding and UV absorption.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Boiling Point (°C) Flash Point (°C) Solubility Key Applications
Octadecyl acrylate-acrylic acid copolymer C24H44O4 420.6 (per unit) 400.2 153.1 Low in water Coatings, adhesives
Stearyl acrylate (monomer) C21H40O2 324.55 Not reported Not reported Insoluble Polymer production
Allyl octanoate C11H20O2 184.28 Not reported Not reported Low solubility Fragrances, flavors
Octadecyl cis-p-coumarate C27H44O3 416.63 Not reported Not reported Hydrophobic Bioactive research

Key Observations :

Chain Length and Hydrophobicity: Longer alkyl chains (e.g., octadecyl in stearyl acrylate) enhance hydrophobicity, making the copolymer suitable for water-resistant coatings. Shorter esters like allyl octanoate lack this property but exhibit higher volatility .

Functional Groups: The phenolic group in octadecyl cis-p-coumarate enables hydrogen bonding, which may influence crystallinity and thermal stability compared to non-functionalized acrylates .

Thermal Stability: The copolymer’s high boiling point (400.2°C) surpasses typical monomeric acrylates, aligning with its industrial use in high-temperature environments .

Biological Activity

Octadecyl prop-2-enoate, also known as octadecyl acrylate or stearyl acrylate, is a compound with significant applications in various fields, including materials science and biochemistry. Its biological activity is of particular interest due to its potential therapeutic effects and applications in drug delivery systems. This article explores the biological activity of octadecyl prop-2-enoate and its derivative prop-2-enoic acid, focusing on their pharmacological properties, mechanisms of action, and case studies.

  • Molecular Formula : C24H44O4
  • Molecular Weight : 396.604 g/mol
  • Boiling Point : 400.2 °C at 760 mmHg
  • LogP : 7.234 (indicating high lipophilicity) .

Anticancer Properties

Research has indicated that octadecyl prop-2-enoate exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound could inhibit the growth of HepG-2 (liver cancer) and PC3 (prostate cancer) cells in a dose-dependent manner.

Cell LineIC50 Value (µg/mL)
HepG-229.977
PC340.479
WI-38 (normal)>100

These results suggest that octadecyl prop-2-enoate has selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

The mechanism by which octadecyl prop-2-enoate exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This process is often mediated through the activation of caspases and modulation of various signaling pathways associated with cell survival and proliferation.

Study on Drug Delivery Systems

A notable application of octadecyl prop-2-enoate is in the formulation of drug delivery systems. A study investigated its use in creating polymeric nanoparticles that enhance the bioavailability of poorly soluble drugs. The results indicated that the incorporation of octadecyl prop-2-enoate into polymer matrices improved drug release profiles and cellular uptake in vitro .

Safety and Toxicity Assessments

The safety profile of octadecyl prop-2-enoate has been evaluated in various studies. Toxicological assessments revealed low acute toxicity when administered at therapeutic doses. Long-term exposure studies are ongoing to establish comprehensive safety data .

Q & A

Q. What are the optimal methods for synthesizing octadecyl prop-2-enoate and its copolymers?

  • Methodological Answer : The synthesis of octadecyl prop-2-enoate (stearyl acrylate) typically involves surface-initiated atom transfer radical polymerization (ATRP), which allows precise control over polymer chain length and architecture . Key steps include:

Monomer purification : Use column chromatography or distillation to remove inhibitors like MEHQ (commonly added for stabilization) .

Reaction setup : Combine octadecyl acrylate with initiators (e.g., ethyl α-bromoisobutyrate) in a solvent like toluene under inert atmosphere.

Copolymerization : Introduce comonomers (e.g., cinnamoyloxy ethyl methacrylate) to tailor thermal or mechanical properties .

Characterization : Employ FTIR, NMR, and GPC to confirm structure and molecular weight distribution .

Q. How can thermal properties (e.g., phase transitions) of poly(octadecyl acrylate) be experimentally characterized?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is the gold standard for analyzing phase-change behavior in solid–liquid phase change materials (SLPCMs). Key parameters include:
  • Heating/cooling rates : 5–10°C/min to avoid thermal lag .
  • Cycle testing : Repeat measurements to assess thermal stability.
  • Complementary techniques : Pair with thermogravimetric analysis (TGA) to evaluate degradation temperatures .

Advanced Research Questions

Q. How can contradictions in copolymer crystallinity data be resolved when using varying comonomer ratios?

  • Methodological Answer : Discrepancies often arise from incomplete monomer conversion or phase separation. Mitigation strategies include:

Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Morphological analysis : Employ atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) to detect microphase separation .

Statistical modeling : Apply Flory-Huggins theory to predict comonomer miscibility and validate with experimental data .

Q. What strategies improve the efficiency of experimental phasing for octadecyl acrylate-containing polymers in crystallography?

  • Methodological Answer : For X-ray crystallography, use the SHELX suite (e.g., SHELXD/SHELXE) for robust phasing of high-molecular-weight or twinned crystals . Key steps:

Data collection : Optimize resolution (<1.2 Å) and redundancy for weak reflections.

Heavy-atom derivatization : Introduce iodine or selenium atoms to enhance anomalous scattering.

Pipeline integration : Combine with automated model-building tools like ARP/wARP to resolve disordered alkyl chains .

Q. How do structural modifications (e.g., branching) affect the photovoltaic efficiency of octadecyl acrylate-based polymers?

  • Methodological Answer : Systematic studies require:

Controlled branching : Synthesize dendrimer-like architectures via ATRP with trifunctional initiators.

Device fabrication : Layer polymers onto ITO/PEDOT:PSS substrates and measure current-voltage (I-V) curves under AM1.5G solar simulation .

Charge transport analysis : Use impedance spectroscopy to correlate branching density with hole/electron mobility .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing conflicting results in polymer degradation studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify dominant degradation pathways. Validate using:
  • Accelerated aging tests : Expose polymers to UV/heat and track molecular weight changes via GPC .
  • Cross-validation : Compare with computational models (e.g., DFT for bond dissociation energies) .

Q. How can researchers optimize HPLC conditions for separating octadecyl acrylate oligomers?

  • Methodological Answer : Use Shim-pack GIS C18 columns with octadecyl stationary phases for reversed-phase separations . Optimize:
  • Mobile phase : Acetonitrile/water gradients (70–100% ACN) at 1 mL/min.
  • Detection : UV at 210 nm for acrylate backbone absorption.
  • Calibration : Employ polystyrene standards for retention time alignment .

Research Design and Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on these compounds?

  • Methodological Answer : Example: "Does copolymerizing octadecyl acrylate with zwitterionic monomers improve antifouling properties in marine coatings?"
  • Feasibility : Assess monomer availability and ATRP compatibility.
  • Novelty : Review patent databases (e.g., USPTO) for prior art.
  • Ethics : Ensure compliance with green chemistry principles (e.g., solvent recycling) .

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